molecular formula C5H4BrNO B045599 2-Bromo-3-hydroxypyridine CAS No. 6602-32-0

2-Bromo-3-hydroxypyridine

Cat. No.: B045599
CAS No.: 6602-32-0
M. Wt: 174 g/mol
InChI Key: YKHQFTANTNMYPP-UHFFFAOYSA-N
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Description

2-Bromo-3-hydroxypyridine is a chemical compound with the molecular formula C5H4BrNO. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 3 are replaced by a bromine atom and a hydroxyl group, respectively. This compound is known for its versatility and is used in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-hydroxypyridine typically involves the bromination of 3-hydroxypyridine. One common method includes dissolving 3-hydroxypyridine in an aqueous solution of sodium hydroxide, followed by the addition of liquid bromine at a controlled temperature. The reaction mixture is then stirred, and the pH is adjusted to neutral to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pH to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-hydroxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products include substituted pyridines with various functional groups.

    Oxidation Reactions: Products include pyridone derivatives.

    Coupling Reactions: Products include biaryl compounds.

Comparison with Similar Compounds

Uniqueness: 2-Bromo-3-hydroxypyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .

Properties

IUPAC Name

2-bromopyridin-3-ol
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InChI

InChI=1S/C5H4BrNO/c6-5-4(8)2-1-3-7-5/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKHQFTANTNMYPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO
Source PubChem
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DSSTOX Substance ID

DTXSID8022242
Record name 2-Bromo-3-pyridinol
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Molecular Weight

174.00 g/mol
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Physical Description

Off-white powder; [Alfa Aesar MSDS]
Record name 2-Bromo-3-pyridinol
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CAS No.

6602-32-0
Record name 2-Bromo-3-pyridinol
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Record name 2-Bromo-3-pyridinol
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Record name 2-Bromo-3-pyridinol
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Record name 2-bromopyridin-3-ol
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Record name 2-BROMO-3-PYRIDINOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a simple method to synthesize 2-Bromo-3-hydroxypyridine?

A1: A straightforward approach involves reacting 3-hydroxypyridine with bromine in an aqueous sodium hydroxide solution at controlled temperatures. [] This method is advantageous due to its mild reaction conditions, short synthetic route, and high yield. []

Q2: How does the presence of the hydroxyl group in this compound influence its reactivity compared to halogenopyridines without this functional group?

A2: The hydroxyl group significantly impacts the reactivity of this compound, particularly during reactions with strong bases like potassium amide in liquid ammonia. [] While halogenopyridines typically undergo substitution reactions, the presence of the hydroxyl group can lead to competing reactions like cine-substitutions and even ring contractions, forming pyrrole derivatives. [] This unique reactivity is attributed to the directing effect of the hydroxyl group during the addition of ammonia to intermediate didehydropyridine species. []

Q3: Can this compound act as a ligand in transition metal complexes?

A3: Yes, research demonstrates that this compound can act as a ligand in Palladium(II) complexes. [, ] Interestingly, it can coordinate to the metal center through both carbon and nitrogen atoms, leading to the formation of dinuclear complexes. [, ]

Q4: What are some applications of this compound in organic synthesis?

A4: this compound is a valuable precursor in various organic transformations. For instance, it can be coupled with itself using zinc and nickel catalysts to produce dihydroxypyridyls, compounds with applications as laser dyes. [] Furthermore, it can be used as a building block for synthesizing more complex molecules like Orelline, a natural product found in the Cortinarius Overllauns Fries mushroom. [] This synthesis involves protecting the hydroxyl group, coupling reactions, and subsequent modifications to achieve the target structure. []

Q5: Can this compound be utilized in catalytic reactions?

A5: Research suggests that this compound can be effectively employed as a starting material in Palladium-catalyzed reactions. [] For example, it serves as a key component in the one-pot synthesis of 2-substituted benzo[b]furans through coupling reactions with alkynes. [] Notably, these reactions exhibit remarkable efficiency, achieving high turnover numbers with minimal catalyst loading. []

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